Clocapramine dihydrochloride
Overview
Description
Clocapramine dihydrochloride is an atypical antipsychotic of the imidobenzyl class, introduced in Japan in 1974 for the treatment of schizophrenia . It has also been used to augment antidepressants in the treatment of anxiety and panic . The compound is known for its unique chemical structure and pharmacological properties.
Preparation Methods
The synthesis of clocapramine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Reaction Conditions: This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinamine under controlled conditions to form the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Clocapramine dihydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its pharmacological activity.
Substitution: Substitution reactions, especially involving the chlorine atom, can lead to the formation of analogs.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various metabolites and analogs with altered pharmacological properties.
Scientific Research Applications
Clocapramine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of antipsychotic drugs.
Medicine: It is studied for its potential use in treating various psychiatric disorders.
Industry: The compound is used in the development of new antipsychotic medications.
Mechanism of Action
Clocapramine dihydrochloride acts as an antagonist of the D2, 5-HT2A, α1-adrenergic, and α2-adrenergic receptors . By binding to these receptors, it blocks the action of neurotransmitters like dopamine and serotonin, thereby reducing psychotic symptoms . It has a higher affinity for the 5-HT2A receptor compared to the D2 receptor, which contributes to its atypical antipsychotic profile .
Comparison with Similar Compounds
Clocapramine dihydrochloride is compared with other similar compounds such as:
Carpipramine: Another iminostilbene antipsychotic with similar properties but different receptor affinities.
Mosapramine: An improved version with a different side effect profile.
Penfluridol: A typical antipsychotic with a different mechanism of action.
This compound is unique due to its specific receptor binding profile and its use in augmenting antidepressants .
Properties
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRFZNTTSPNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47739-98-0 (Parent) | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20950770 | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28058-62-0 | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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